molecular formula C6H8N2O B1330467 (6-Methylpyrazin-2-yl)methanol CAS No. 77164-93-3

(6-Methylpyrazin-2-yl)methanol

Cat. No.: B1330467
CAS No.: 77164-93-3
M. Wt: 124.14 g/mol
InChI Key: NJBPQOAHJORLDU-UHFFFAOYSA-N
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Description

(6-Methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrazine, characterized by a methyl group at the 6-position and a hydroxymethyl group at the 2-position

Scientific Research Applications

(6-Methylpyrazin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of “(6-Methylpyrazin-2-yl)methanol” is not clearly recognized . More research is needed to fully understand its biological activities and potential applications.

Safety and Hazards

“(6-Methylpyrazin-2-yl)methanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyrazin-2-yl)methanol typically involves the reaction of 6-methylpyrazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the formaldehyde to the pyrazine ring, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 6-Methylpyrazine-2-carboxylic acid.

    Reduction: 6-Methylpyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyrazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-Hydroxymethylpyrazine: Similar structure but without the methyl group at the 6-position.

    6-Methyl-2-pyrazinecarboxylic acid: An oxidized form of (6-Methylpyrazin-2-yl)methanol.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxymethyl group on the pyrazine ring

Properties

IUPAC Name

(6-methylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-7-3-6(4-9)8-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBPQOAHJORLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342241
Record name (6-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77164-93-3
Record name (6-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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